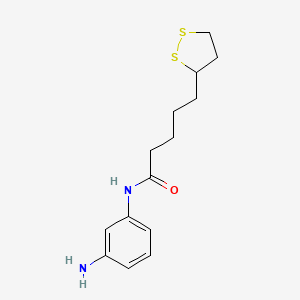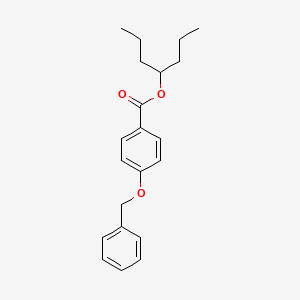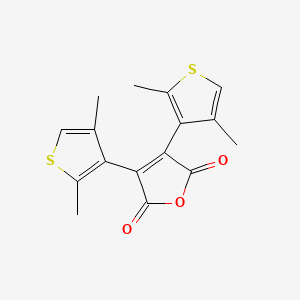
3,4-Bis(2,4-dimethylthiophen-3-yl)furan-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Bis(2,4-dimethylthiophen-3-yl)furan-2,5-dione is an organic compound that belongs to the class of furan derivatives This compound is characterized by the presence of two 2,4-dimethylthiophen-3-yl groups attached to a furan-2,5-dione core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Bis(2,4-dimethylthiophen-3-yl)furan-2,5-dione typically involves a multi-step process. One common method is the palladium-catalyzed cross-coupling reaction between 2,5-dimethyl-3-thienylboronic acid and mucobromic acid under phase transfer catalysis conditions. This reaction yields 3,4-bis(2,5-dimethyl-3-thienyl)-5-hydroxyfuran-2-one, which is then oxidized using potassium permanganate to produce the target compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using efficient catalysts, and ensuring high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3,4-Bis(2,4-dimethylthiophen-3-yl)furan-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the electronic properties of the compound.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate is commonly used as an oxidizing agent.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate yields 3,4-bis(2,5-dimethyl-3-thienyl)furan-2,5-dione .
Applications De Recherche Scientifique
3,4-Bis(2,4-dimethylthiophen-3-yl)furan-2,5-dione has several scientific research applications, including:
Chemistry: It is used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: The compound’s electronic properties make it useful in studying biological electron transfer processes.
Industry: Used in the development of electronic materials, such as molecular switches and photochromic materials
Mécanisme D'action
The mechanism of action of 3,4-Bis(2,4-dimethylthiophen-3-yl)furan-2,5-dione involves its interaction with molecular targets through its electronic properties. The compound can act as an electron donor or acceptor, facilitating electron transfer processes. This property is particularly useful in the development of molecular switches and other electronic devices .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4-Bis(2,5-dimethyl-3-thienyl)furan-2,5-dione: Similar in structure but with different substitution patterns.
3,4-Bis(3,4-dimethoxyphenyl)furan-2,5-dione: Another furan derivative with different electronic properties.
Uniqueness
3,4-Bis(2,4-dimethylthiophen-3-yl)furan-2,5-dione is unique due to its specific substitution pattern, which imparts distinct electronic properties. This makes it particularly valuable in applications requiring precise control of electron transfer processes.
Propriétés
Numéro CAS |
560111-05-9 |
|---|---|
Formule moléculaire |
C16H14O3S2 |
Poids moléculaire |
318.4 g/mol |
Nom IUPAC |
3,4-bis(2,4-dimethylthiophen-3-yl)furan-2,5-dione |
InChI |
InChI=1S/C16H14O3S2/c1-7-5-20-9(3)11(7)13-14(16(18)19-15(13)17)12-8(2)6-21-10(12)4/h5-6H,1-4H3 |
Clé InChI |
GJSAJTPORVVOHI-UHFFFAOYSA-N |
SMILES canonique |
CC1=CSC(=C1C2=C(C(=O)OC2=O)C3=C(SC=C3C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl [6-(2-fluorophenyl)pyridin-3-yl]acetate](/img/structure/B14234484.png)
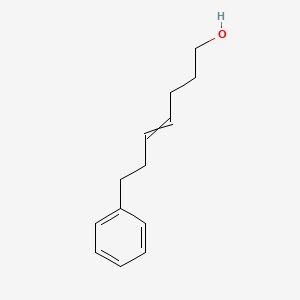



![1-(3-Triethoxysilylpropyl)-3-[6-(3-triethoxysilylpropylcarbamoylamino)pyridin-2-yl]urea](/img/structure/B14234529.png)




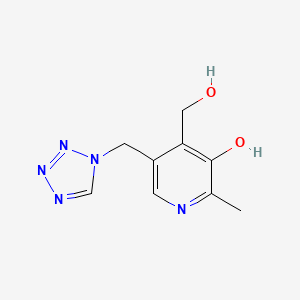
![[3,4,5-Tris(octyloxy)phenyl]methanol](/img/structure/B14234566.png)
